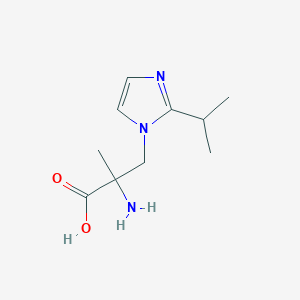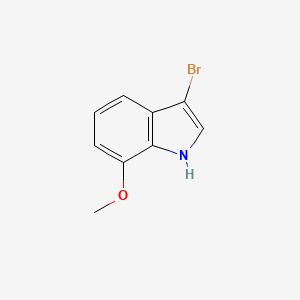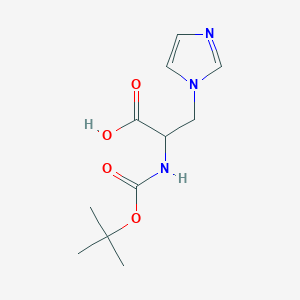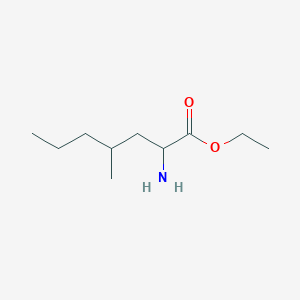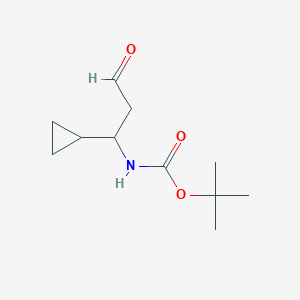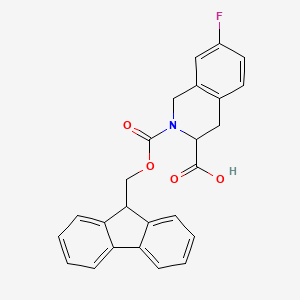
1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10F2O2 It features a cyclopropane ring attached to a carboxylic acid group and a benzyl group substituted with two fluorine atoms at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzyl bromide and cyclopropane-1-carboxylic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the carboxylic acid and facilitate the nucleophilic substitution reaction.
Procedure: The 2,5-difluorobenzyl bromide is added dropwise to a solution of cyclopropane-1-carboxylic acid in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or THF.
Substitution: NaOMe or NaOEt in methanol or ethanol.
Major Products Formed
Oxidation: Formation of difluorobenzoic acid or difluoroketones.
Reduction: Formation of difluorobenzyl alcohol.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorine substitution on biological activity. It may serve as a precursor for designing fluorinated analogs of biologically active compounds.
Industry: Used in the development of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid involves interactions with molecular targets and pathways influenced by the presence of fluorine atoms. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins or enzymes. The cyclopropane ring provides rigidity to the molecule, affecting its overall conformation and interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-Difluorobenzyl)cyclopropane-1-carboxylic acid: Similar structure but with fluorine atoms at the 2 and 3 positions.
1-(2,4-Difluorobenzyl)cyclopropane-1-carboxylic acid: Fluorine atoms at the 2 and 4 positions.
1-(3,5-Difluorobenzyl)cyclopropane-1-carboxylic acid: Fluorine atoms at the 3 and 5 positions.
Uniqueness
1-(2,5-Difluorobenzyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of fluorine atoms at the 2 and 5 positions on the benzyl ring. This arrangement can influence the compound’s electronic properties, reactivity, and interactions with biological targets differently compared to other isomers.
Eigenschaften
Molekularformel |
C11H10F2O2 |
|---|---|
Molekulargewicht |
212.19 g/mol |
IUPAC-Name |
1-[(2,5-difluorophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10F2O2/c12-8-1-2-9(13)7(5-8)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |
InChI-Schlüssel |
DUMGPNBHKQIQMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=C(C=CC(=C2)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propan-2-yl)benzoic acid](/img/structure/B13622974.png)
